4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl
Overview
Description
4’-Bromo-4-ethoxy-2,3-difluoro-1,1’-biphenyl is an organic compound with the molecular formula C14H11BrF2O and a molecular weight of 313.14 g/mol . This compound is characterized by the presence of bromine, ethoxy, and difluoro substituents on a biphenyl backbone, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4’-Bromo-4-ethoxy-2,3-difluoro-1,1’-biphenyl typically involves the reaction of 2,3-difluorobenzene with bromoethanol under basic conditions . The reaction proceeds through nucleophilic substitution, where the ethoxy group is introduced to the aromatic ring, followed by bromination to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-4-ethoxy-2,3-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted biphenyl derivatives.
- Oxidized or reduced forms of the original compound.
- Biaryl compounds through coupling reactions.
Scientific Research Applications
4’-Bromo-4-ethoxy-2,3-difluoro-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4’-Bromo-4-ethoxy-2,3-difluoro-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Comparison: 4’-Bromo-4-ethoxy-2,3-difluoro-1,1’-biphenyl is unique due to the presence of both bromine and ethoxy groups, which confer distinct reactivity and properties compared to its analogs. The combination of these substituents enhances its utility in various synthetic and industrial applications, making it a versatile compound in organic chemistry .
Properties
IUPAC Name |
1-(4-bromophenyl)-4-ethoxy-2,3-difluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2O/c1-2-18-12-8-7-11(13(16)14(12)17)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNYZNWPLITFPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C2=CC=C(C=C2)Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.